sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate
Description
Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate (molecular formula: C₇H₉N₂O₃Na, molecular weight: 281.31 g/mol) is a sodium salt derivative featuring a hydroxyacetate backbone substituted with a 1-methylimidazole ring at the α-carbon . The compound’s structure combines a polar carboxylate group (enhancing water solubility) with a heteroaromatic imidazole moiety, which is often associated with biological activity. The sodium counterion improves stability and solubility compared to its ester analogs, making it suitable for pharmaceutical or industrial applications .
Properties
Molecular Formula |
C6H7N2NaO3 |
|---|---|
Molecular Weight |
178.12 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-(1-methylimidazol-2-yl)acetate |
InChI |
InChI=1S/C6H8N2O3.Na/c1-8-3-2-7-5(8)4(9)6(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
JXCKSMLWMIMYDL-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CN=C1C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate can be achieved through several methods. One common approach involves the reaction of 1-methylimidazole with glyoxal and ammonia, followed by subsequent reactions to introduce the hydroxy and acetate groups . Another method involves the use of 2-lithio-1-methylimidazole, which can react with various aldehydes or ketones to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid moiety and imidazole nitrogen participate in pH-dependent equilibria:
-
Deprotonation : Under basic conditions (pH > 10), the hydroxyl group (−OH) deprotonates to form a carboxylate anion, enhancing solubility in aqueous media.
-
Protonation : In acidic environments (pH < 4), the imidazole nitrogen (pKa ~7) becomes protonated, forming a cationic species .
Table 1: pH-Dependent Species
| pH Range | Dominant Form | Key Functional Groups Involved |
|---|---|---|
| <4 | Protonated imidazole | −NH⁺, −COOH |
| 4–7 | Zwitterionic form | −COO⁻, −NH |
| >10 | Fully deprotonated carboxylate | −COO⁻, −O⁻ |
Coordination Chemistry
The imidazole ring acts as a bidentate ligand for transition metals, forming stable complexes:
-
Metal Binding : Coordinates with Cu(II), Fe(III), and Zn(II) via the imidazole nitrogen and hydroxyl oxygen .
-
Catalytic Activity : Metal complexes catalyze oxidative coupling reactions, as demonstrated in trichlorosilane-mediated reductions .
Table 2: Metal Complexation Data
| Metal Ion | Stoichiometry (L:M) | Application |
|---|---|---|
| Cu(II) | 2:1 | Oxidation catalysis |
| Fe(III) | 1:1 | Redox-active intermediates |
| Zn(II) | 1:1 | Enzyme inhibition studies |
Oxidation Pathways:
-
Hydroxyl Group : Oxidized by KMnO₄ or CrO₃ to form a ketone derivative (2-(1-methyl-1H-imidazol-2-yl)glyoxylic acid).
-
Imidazole Ring : Susceptible to oxidative cleavage under strong conditions (e.g., H₂O₂/Fe³⁺), yielding urea derivatives.
Reduction Pathways:
-
Sodium Borohydride : Reduces the hydroxyl group to a secondary alcohol, though steric hindrance from the methyl group limits reactivity .
Substitution Reactions
-
Nucleophilic Displacement : The hydroxyl group undergoes substitution with electrophiles (e.g., alkyl halides) in polar aprotic solvents like DMF :
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetate esters .
Table 3: Substitution Reaction Yields
| Electrophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF | 60°C | 78 |
| Acetyl chloride | CH₃CN | 25°C | 65 |
Polymerization and Crosslinking
In the presence of divalent cations (e.g., Ca²⁺), the carboxylate group facilitates hydrogel formation through ionic crosslinking. Applications include drug delivery systems and biocompatible materials.
Mechanistic Insights
-
Acid-Catalyzed Rearrangements : Protonation of the imidazole nitrogen stabilizes transition states in ketone reductions, as observed in trichlorosilane reactions .
-
Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding with the imidazole ring, influencing reactivity in protic solvents .
Stability Under Reaction Conditions
| Condition | Degradation Observed? | Half-Life (h) |
|---|---|---|
| Aqueous pH 7.4, 25°C | No | >120 |
| 1M HCl, 60°C | Yes (imidazole ring) | 2.5 |
| UV light (254 nm) | Yes (photooxidation) | 8.3 |
Scientific Research Applications
Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes by coordinating with their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical and Functional Comparisons
Solubility and Stability :
- The sodium salt exhibits superior aqueous solubility due to its ionic carboxylate group, whereas ester derivatives (e.g., methyl or ethyl esters) are more lipophilic and less stable under basic conditions .
- Benzimidazole analogs (e.g., 1H-Benzimidazole-2-acetic acid) display lower solubility than imidazole derivatives due to their larger aromatic systems .
Synthetic Accessibility :
- The sodium salt is synthesized via saponification of its methyl ester counterpart, which is prepared by esterification of the parent hydroxy acid . In contrast, benzimidazole derivatives require cyclocondensation of o-phenylenediamine with carboxylic acids, a more complex route .
Biological and Industrial Relevance :
- Imidazole-containing compounds (e.g., sodium salt) are explored for co-crystallization in drug formulations to enhance bioavailability, as seen in studies on imidazolium salts .
- Benzimidazole derivatives are established in antiparasitic drugs (e.g., albendazole), leveraging their planar aromaticity for target binding .
Case Study: Sodium Salt vs. Methyl Ester
- Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate (discontinued) was likely phased out due to volatility and hydrolysis susceptibility, whereas the sodium salt offers improved shelf life and compatibility with aqueous formulations .
- The sodium salt’s ionic nature facilitates its use in polar solvents, contrasting with the ester’s utility in organic synthesis as an intermediate .
Biological Activity
Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate, also known as 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid, is a compound with significant biological activity, particularly due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H7N2NaO3
- Molecular Weight : 178.12 g/mol
- Structural Features : The compound contains a hydroxyl group and an imidazole ring, which contribute to its reactivity and biological interactions.
Biological Activities
-
Antimicrobial Activity :
This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a candidate for therapeutic applications in infectious diseases. -
Anti-inflammatory Properties :
The compound exhibits anti-inflammatory effects, which may be attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. This property is particularly relevant in the context of chronic inflammatory diseases. -
Enzyme Inhibition :
The imidazole ring allows the compound to interact with metal ions in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in metabolism and signaling.
The biological activity of this compound can be explained through several mechanisms:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions present in enzyme active sites, leading to inhibition of enzymatic functions. This mechanism is critical for enzymes that are zinc-dependent, such as insulin-degrading enzyme (IDE), which plays a role in Alzheimer's disease and type-2 diabetes .
- Hydrogen Bonding : The hydroxyl and acetic acid groups can participate in hydrogen bonding with biological macromolecules, enhancing the compound's ability to modulate biological responses.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
- Enzyme Inhibition Studies :
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Histidine | Moderate | No | Yes |
| Imidazole | Low | No | Moderate |
Q & A
Q. What are the optimal synthetic routes for sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate, and how can reaction yields be improved?
The synthesis of imidazole-containing acetates often involves alkylation or coupling reactions. For example, ethyl 2-(2-acetylbenzimidazol-1-yl)acetate was synthesized via nucleophilic substitution using potassium carbonate in acetone, achieving moderate yields after recrystallization . For this compound, similar conditions (e.g., polar aprotic solvents like DMF, bases like K₂CO₃) may be adapted. Yield optimization can include:
- Catalyst screening : Copper(I) iodide with N1,N2-dimethylcyclohexane-1,2-diamine improved coupling efficiency in related arylations .
- Temperature control : Heating at 110°C under inert atmosphere (N₂) enhanced reaction completion in morpholine derivatives .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the sodium salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or D₂O) to confirm imidazole proton environments and acetate group integration .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]⁺ for sodium adducts).
- Elemental analysis : Matching calculated vs. experimental C/H/N/O percentages ensures purity .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration, particularly for chiral centers in hydroxyacetate derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can arise due to dynamic solvation or packing effects. For example:
- Hydrogen bonding networks : In crystal structures of imidazolium salts, π–π stacking and hydrogen bonds (e.g., O–H···O) stabilize specific conformations .
- Twinned data refinement : SHELX programs (SHELXL, SHELXD) enable robust refinement of high-resolution or twinned datasets .
- Validation tools : Use PLATON or Mercury to check for missed symmetry or disorder in the lattice .
Q. What methodologies address low reactivity of the imidazole ring in cross-coupling reactions?
The 1-methyl-1H-imidazol-2-yl group may exhibit steric hindrance. Strategies include:
- Directed C–H activation : Palladium catalysts with bulky ligands (e.g., BrettPhos) promote selective coupling at the imidazole C4/C5 positions .
- Microwave-assisted synthesis : Accelerates reactions (e.g., arylations) by reducing decomposition of sensitive intermediates .
- Protecting groups : Temporary protection of the hydroxyacetate moiety (e.g., tert-butyl esters) prevents side reactions during imidazole functionalization .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. For example, imidazole derivatives showed binding to kinase active sites in simulations .
- ADMET prediction : Tools like SwissADME assess solubility, logP, and metabolic stability, guiding drug design .
- MD simulations : Reveal conformational dynamics of the sodium salt in aqueous buffers, critical for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
